molecular formula C19H18ClN5O2S B3411841 N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921580-49-6

N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3411841
CAS No.: 921580-49-6
M. Wt: 415.9 g/mol
InChI Key: ZPIRMAPMKUJZCN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo-triazole core, a sulfanyl bridge, and an acetamide group substituted with a 4-chlorophenyl moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-27-16-8-6-15(7-9-16)24-10-11-25-18(24)22-23-19(25)28-12-17(26)21-14-4-2-13(20)3-5-14/h2-9H,10-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIRMAPMKUJZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these steps include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like nitro or amino groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.

    Industry: It may find use in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound belongs to a broader class of triazole- and acetamide-containing derivatives. Key structural analogs include:

Compound Name / ID Core Structure Substituents Key Differences Reference ID
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m) 1,2,3-triazole Naphthalene-oxy group at triazole C4 Lacks fused imidazo-triazole system
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide 1,2,4-triazole 4-Chlorophenyl and 4-methoxyphenyl at triazole C4/C5; 3-methylphenyl acetamide Non-fused triazole; different substitution pattern
N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-triazole Ethoxy and tert-butyl groups Bulky tert-butyl substituent alters steric effects
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(aryl)acetamides 1,2,4-triazole Furan-2-yl and amino groups at triazole C5 Amino group enhances hydrogen-bonding capacity

Key Observations :

  • Substituents like 4-methoxyphenyl and 4-chlorophenyl are shared with analogs (e.g., ), but their positioning on a fused ring system may lead to unique electronic and steric effects.

Physicochemical Properties

  • IR Spectra : The target compound’s carbonyl (C=O) and sulfanyl (C–S) stretches are expected near 1678 cm⁻¹ and 785 cm⁻¹, respectively, aligning with analogs like 6m .
  • Mass Spectrometry : HRMS data for 6m ([M+H]+ = 393.1112) suggests similar molecular ion patterns for the target compound .
  • Solubility: The 4-methoxyphenyl group may enhance solubility compared to non-polar substituents (e.g., tert-butyl in ), but the fused ring system could reduce it .
Anti-Exudative Activity
  • Analog Series 3.1–3.21: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)acetamides showed 40–60% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium .
Anticancer Activity
  • Analog 6a-h : Triazole-sulfanyl acetamides with methyl/chloro substituents exhibited IC50 = 8–25 μM against breast cancer cells (MCF-7) .
  • Target Compound : The imidazo-triazole core may improve intercalation with DNA or kinase inhibition, but specific data are lacking.

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and receptor binding but may reduce solubility (e.g., 4-chlorophenyl in ).
  • Electron-Donating Groups (e.g., OMe, NH2): Improve solubility and hydrogen-bonding capacity (e.g., 4-methoxyphenyl in , amino in ).
  • Bulkier Groups (e.g., tert-butyl) : May hinder target access but improve selectivity .

Biological Activity

N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its structure, synthesis, and pharmacological properties.

Chemical Structure and Properties

This compound features a unique structure characterized by the presence of multiple functional groups:

  • Chlorophenyl moiety : Enhances lipophilicity and may influence receptor interactions.
  • Methoxyphenyl group : May contribute to biological activity through electron-donating effects.
  • Imidazo[2,1-c][1,2,4]triazole framework : Known for diverse pharmacological activities including antifungal and antibacterial properties.

The molecular formula is C24H20ClN3O2SC_{24}H_{20}ClN_3O_2S with a molecular weight of approximately 449.95 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the imidazo[2,1-c][1,2,4]triazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of substituents : The chlorophenyl and methoxyphenyl groups are introduced using chlorinating and methoxylating agents.
  • Final product purification : Techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Antiviral Activity

Research indicates that compounds with imidazole derivatives often exhibit antiviral properties. For instance, studies have shown that related triazole compounds demonstrate significant antiviral activity against various viruses.

  • Case Study : A study on imidazole derivatives found that certain compounds exhibited inhibitory effects on viral replication pathways. Although specific data for this compound is limited, the structural similarity suggests potential antiviral mechanisms.

Antibacterial Activity

The imidazole and triazole scaffolds are recognized for their antibacterial properties. The compound may interact with bacterial enzymes or receptors to exert its effects.

  • Table 1: Antibacterial Activity of Related Compounds
CompoundMIC (μg/mL)Target Bacteria
Compound A0.125–8Staphylococcus aureus
Compound B0.5Escherichia coli
N-(4-chlorophenyl)-2-{...}TBDTBD

Anticancer Potential

Preliminary studies suggest that imidazole derivatives may have anticancer properties due to their ability to inhibit specific signaling pathways involved in tumor growth.

  • Mechanism of Action : The mechanism likely involves interference with DNA synthesis or modulation of cell cycle progression.

Research Findings

Recent literature has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of imidazole derivatives:

  • Pharmacological Profiles : A review on 1,2,4-triazoles illustrates their potential as antifungal and antibacterial agents. The findings emphasize the need for further research into the specific activities of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

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